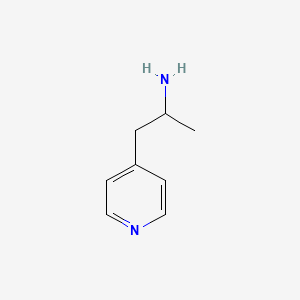

1-(Pyridin-4-yl)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7(9)6-8-2-4-10-5-3-8/h2-5,7H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMJZBZLSWJQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586177 | |

| Record name | 1-(Pyridin-4-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801173-51-3 | |

| Record name | 1-(Pyridin-4-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-4-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Pyridin-4-yl)propan-2-amine: A Technical Overview of a Heterocyclic Amine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a summary of the known chemical properties and structure of 1-(Pyridin-4-yl)propan-2-amine. Despite its relevance as a heterocyclic amine, a class of compounds with significant interest in medicinal chemistry, detailed experimental data for this specific molecule is not extensively available in the public domain. This document compiles the existing information and offers insights based on the general characteristics of related pyridine derivatives.

Core Chemical Properties and Structure

This compound is a substituted pyridine derivative with a propan-2-amine group attached to the fourth position of the pyridine ring. Its chemical structure is characterized by the presence of a basic nitrogen atom in the pyridine ring and a primary amine group, both of which can act as hydrogen bond acceptors and donors, influencing its physicochemical and biological properties.

Structural Information:

The fundamental structural details of this compound are outlined below.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Canonical SMILES | CC(N)CC1=CC=NC=C1 |

| InChI Key | SCMJZBZLSWJQJO-UHFFFAOYSA-N |

Data sourced from PubChem.[1]

Physicochemical Properties:

Synthesis and Experimental Protocols

Specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible scientific literature. However, general synthetic routes for structurally similar pyridine derivatives can provide a logical framework for its preparation. A plausible synthetic approach could involve the following conceptual workflow:

Figure 1: A conceptual synthetic workflow for this compound.

This generalized pathway would likely involve a condensation reaction to form the carbon skeleton, followed by reduction and amination steps to introduce the amine functionality. The specific reagents and reaction conditions would require experimental optimization.

Analytical Characterization

The structural confirmation of this compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the connectivity of atoms and confirming the positions of substituents on the pyridine ring and the propane chain.

-

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

While specific spectral data for this compound is not widely published, the expected spectra would show characteristic signals for the pyridine ring protons and carbons, as well as for the aliphatic protons and carbons of the propan-2-amine moiety.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically detailed in the available literature. However, the pyridine scaffold is a common feature in many biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][][5][6]

Given the structural motifs present in this compound, it could potentially interact with various biological targets. A hypothetical logical relationship for investigating its potential biological activity is presented below:

Figure 2: A logical diagram illustrating the potential investigation of biological activity.

Further research, including in vitro and in vivo studies, would be necessary to determine the specific biological effects and any associated signaling pathways of this compound.

Conclusion

This compound represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While foundational structural information is available, a comprehensive understanding of its chemical and biological properties requires further experimental exploration. The information provided in this guide serves as a starting point for researchers and scientists interested in this and related heterocyclic amines. Future work should focus on obtaining empirical data for its physicochemical properties, developing and documenting a robust synthetic protocol, and conducting thorough biological screening to elucidate its pharmacological profile.

References

- 1. PubChemLite - this compound (C8H12N2) [pubchemlite.lcsb.uni.lu]

- 2. storage.googleapis.com [storage.googleapis.com]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]

- 6. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of 1-(Pyridin-4-yl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Following a comprehensive literature and database search, there is currently no publicly available scientific literature detailing the specific mechanism of action, quantitative pharmacological data (such as Kᵢ, IC₅₀, or EC₅₀ values), or dedicated experimental protocols for 1-(Pyridin-4-yl)propan-2-amine.

This document outlines the probable molecular targets and mechanism of action for this compound based on its structural similarity to known psychoactive compounds, particularly substituted amphetamines. It also provides a guide to the standard experimental protocols that would be necessary to elucidate its precise pharmacological profile.

Predicted Mechanism of Action: A Focus on Monoamine Transporters

Based on its chemical structure, this compound is a phenethylamine derivative. This class of compounds is well-known to interact with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.

The predicted mechanism of action for this compound is as a monoamine transporter substrate and reuptake inhibitor . This dual action would lead to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain.

Key Predicted Actions:

-

Inhibition of Neurotransmitter Reuptake: The compound is expected to bind to DAT, NET, and SERT, blocking the reuptake of dopamine, norepinephrine, and serotonin from the synapse.

-

Promotion of Neurotransmitter Release (Efflux): As a substrate for these transporters, it would be transported into the presynaptic neuron. This process can lead to a reversal of the transporter's function, causing the release of neurotransmitters from the neuron into the synapse.

The following diagram illustrates the predicted interaction of this compound with a presynaptic monoaminergic neuron.

Caption: Predicted interaction of this compound with monoamine transporters.

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for this compound, data from the structurally similar compound 4-fluoroamphetamine can provide an indication of the potential potency and selectivity.

| Compound | Target | EC₅₀ (nM) - Release | IC₅₀ (nM) - Reuptake Inhibition |

| 4-Fluoroamphetamine | Dopamine Transporter (DAT) | 200 | 770 |

| Norepinephrine Transporter (NET) | 37 | 420 | |

| Serotonin Transporter (SERT) | 730 | 6800 |

Data for 4-Fluoroamphetamine is provided for comparative purposes only.

Necessary Experimental Protocols to Determine the Mechanism of Action

To definitively elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments are required. The following are standard protocols used in the field of neuropharmacology.

In Vitro Radioligand Binding Assays

These assays are essential for determining the binding affinity (Kᵢ) of the compound for the dopamine, norepinephrine, and serotonin transporters.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human recombinant dopamine, norepinephrine, or serotonin transporter are prepared.

-

Radioligand Incubation: Membranes are incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound (this compound).

-

Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Neurotransmitter Uptake Inhibition Assays

These functional assays determine the potency (IC₅₀) of the compound to inhibit the transport of neurotransmitters into cells.

Methodology:

-

Cell Culture: Cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are cultured.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.

-

Neurotransmitter Uptake: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate uptake.

-

Termination and Lysis: Uptake is terminated by washing with ice-cold buffer. The cells are then lysed.

-

Scintillation Counting: The amount of radioactivity taken up by the cells is measured by scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is calculated.

In Vitro Neurotransmitter Release Assays

These assays are crucial to determine if the compound acts as a substrate and induces neurotransmitter efflux.

Methodology:

-

Cell Culture and Loading: Cells expressing the respective monoamine transporters are pre-loaded with a radiolabeled neurotransmitter.

-

Wash and Baseline Measurement: Cells are washed to remove excess radiolabel, and a baseline of spontaneous release is established.

-

Compound Application: Varying concentrations of the test compound are applied to the cells.

-

Sample Collection: The amount of radioactivity released into the supernatant is measured over time.

-

Data Analysis: The concentration of the test compound that elicits 50% of the maximal release (EC₅₀) is determined.

The logical relationship between these key in vitro assays is depicted in the following diagram.

Caption: Logical flow of in vitro assays for pharmacological characterization.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, its structural characteristics strongly suggest that it functions as a modulator of monoamine transporters. The immediate priority for future research should be to conduct the in vitro binding and functional assays described in this guide to quantify its affinity and efficacy at the dopamine, norepinephrine, and serotonin transporters. Subsequent in vivo studies, such as microdialysis in rodents to measure extracellular neurotransmitter levels and behavioral pharmacology assays, would be necessary to fully characterize its psychoactive effects and therapeutic potential. The data generated from these studies will be critical for understanding the compound's complete pharmacological profile and for guiding any future drug development efforts.

An In-depth Technical Guide on the Predicted Pharmacology and Toxicology of 1-(Pyridin-4-yl)propan-2-amine

Disclaimer: Direct pharmacological and toxicological data for 1-(Pyridin-4-yl)propan-2-amine is not extensively available in peer-reviewed literature. This guide provides a predictive analysis based on the chemical structure of the compound, drawing parallels with structurally similar molecules, including positional isomers, amphetamine analogs, and the broader class of pyridine derivatives. The experimental protocols described are general best-practice methodologies for the preclinical assessment of novel psychoactive compounds and are not specific to studies conducted on this particular molecule.

Introduction

This compound is a substituted phenethylamine analog where the phenyl ring is replaced by a pyridine-4-yl group. Its structure, featuring a primary amine on the second carbon of the propyl chain, bears a significant resemblance to amphetamine and other central nervous system (CNS) stimulants. This structural similarity suggests that its pharmacological and toxicological profiles may be comparable to those of monoamine releasing agents.[1][2] This document aims to provide a comprehensive overview of the predicted pharmacology, toxicology, and the requisite experimental methodologies for the evaluation of this compound for researchers, scientists, and drug development professionals.

Predicted Pharmacology

Based on its structural analogy to amphetamine, this compound is predicted to act as a monoamine releasing agent, primarily affecting dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT) systems in the CNS.[1][3]

Predicted Mechanism of Action

The compound is likely to be a substrate for monoamine transporters (DAT, NET, and SERT), leading to competitive inhibition of neurotransmitter reuptake and reversal of transporter function, causing non-vesicular release of monoamines from the presynaptic neuron into the synaptic cleft.[2][3] It may also interact with vesicular monoamine transporter 2 (VMAT2), disrupting the storage of monoamines in synaptic vesicles and further increasing cytosolic neurotransmitter concentrations.[4]

Caption: Predicted mechanism of action for this compound.

Predicted Pharmacodynamics

The expected pharmacodynamic effects are consistent with CNS stimulation and include increased locomotor activity, enhanced alertness, and potential anorectic effects.[5][6] Structure-activity relationships of amphetamine analogs suggest that modifications to the aromatic ring can alter potency and selectivity for different monoamine transporters.[7][8] The presence of the nitrogen atom in the pyridine ring may influence the compound's polarity and interaction with transporter binding sites compared to a standard phenyl ring.

Predicted Pharmacokinetics

The compound is anticipated to be orally bioavailable and readily cross the blood-brain barrier. Metabolism is likely to occur in the liver, potentially involving cytochrome P450 enzymes. The specific metabolic pathways have not been elucidated.

Predicted Toxicology

The toxicological profile of this compound is predicted based on data from its structural analogs and the pyridine moiety.

Acute and Chronic Toxicity

Data on closely related isomers suggest that this compound may be harmful if swallowed and could cause skin and eye irritation.[9] High doses may lead to a hyperadrenergic crisis, characterized by tachycardia, hypertension, hyperthermia, and agitation, which are common toxic effects of monoamine oxidase inhibitors and releasing agents.[10][11] Chronic exposure could lead to cardiovascular complications and potential neurotoxicity, similar to other amphetamine-like stimulants. Long-term studies on pyridine derivatives have shown potential for liver toxicity.[12]

Genotoxicity and Carcinogenicity

A standard battery of genotoxicity tests would be required to assess the mutagenic and clastogenic potential of this compound.[13][14] While no specific data exists for this compound, some aromatic amines are known to be carcinogenic.[12]

Cardiovascular Safety

A critical aspect of preclinical safety assessment is the evaluation of a compound's effect on cardiac ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of the hERG channel can lead to QT interval prolongation and an increased risk of Torsades de Pointes.[15]

Data on Structurally Related Compounds

The following table summarizes publicly available hazard information for positional isomers of this compound. This data is intended to provide a qualitative toxicological reference.

| Compound Name | CAS Number | Molecular Formula | GHS Hazard Statements |

| 3-(Pyridin-4-yl)propan-1-amine | 30532-36-6 | C₈H₁₂N₂ | H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation |

| 1-(Pyridin-4-yl)propan-1-amine | 60289-68-1 | C₈H₁₂N₂ | H301: Toxic if swallowed |

Experimental Protocols

The following sections detail generalized experimental protocols that would be necessary to formally characterize the pharmacology and toxicology of this compound.

In Vitro Pharmacology: Monoamine Transporter Assays

These assays are crucial for confirming the predicted mechanism of action.

Objective: To determine the potency of this compound as an inhibitor of dopamine, norepinephrine, and serotonin transporters.

Methodology: Radiotracer binding and uptake inhibition assays are the gold standard.[16]

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human DAT, NET, or SERT are cultured under standard conditions.

-

Uptake Inhibition Assay:

-

Cells are plated in 96-well plates.

-

On the day of the experiment, cells are washed with buffer and incubated with various concentrations of the test compound.

-

A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added.

-

After incubation, the uptake reaction is stopped by washing with ice-cold buffer.

-

Cells are lysed, and intracellular radioactivity is measured using a scintillation counter.

-

IC₅₀ values are calculated from concentration-response curves.

-

Caption: General workflow for an in vitro monoamine transporter uptake assay.

Preclinical Toxicology: Standard Genotoxicity Battery

This battery of tests is designed to detect compounds that can induce genetic damage.[17][18]

Objective: To assess the mutagenic and clastogenic potential of this compound.

Methodology:

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Uses various strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon.

-

Bacteria are exposed to the test compound with and without a metabolic activation system (S9 mix).

-

A positive result is a significant increase in the number of revertant colonies compared to the control.

-

-

In Vitro Mammalian Cell Cytogenetic Assay:

-

Typically uses Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.

-

Cells are treated with the test compound, and chromosomal aberrations are scored at metaphase.

-

-

In Vivo Micronucleus Test:

-

Rodents are treated with the test compound.

-

Bone marrow or peripheral blood is collected, and erythrocytes are scored for the presence of micronuclei (fragments of chromosomes left behind after cell division).

-

Caption: Standard battery for genotoxicity testing.

Cardiovascular Safety: hERG Assay

Objective: To determine the potential of this compound to inhibit the hERG potassium channel.

Methodology: Whole-cell patch-clamp electrophysiology.[15][19]

-

Cell Line: HEK293 cells stably expressing the hERG channel.

-

Recording:

-

Whole-cell voltage-clamp recordings are performed at physiological temperature (35-37°C).

-

A specific voltage protocol is applied to elicit the characteristic hERG tail current.[20]

-

-

Procedure:

-

A stable baseline recording of the hERG current is established.

-

The test compound is perfused at increasing concentrations.

-

The percentage of current inhibition at each concentration is measured.

-

An IC₅₀ value is determined from the concentration-response curve.

-

Conclusion

While direct experimental data on this compound is scarce, its chemical structure strongly suggests a pharmacological profile similar to that of amphetamine-like monoamine releasing agents. The primary mechanism of action is predicted to be the reversal of monoamine transporters, leading to increased synaptic concentrations of dopamine and norepinephrine. The toxicological profile is likely to include CNS stimulant-related adverse effects and potential cardiovascular and hepatic liabilities. The experimental protocols outlined in this guide represent the standard methodologies required to rigorously evaluate the pharmacology and toxicology of this and other novel psychoactive compounds, providing a framework for future research and development.

References

- 1. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 2. Monoamine releasing agent [medbox.iiab.me]

- 3. grokipedia.com [grokipedia.com]

- 4. Phenethylamine - Wikipedia [en.wikipedia.org]

- 5. Behavioral pharmacology of central nervous system stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amphetamines: Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]

- 7. Structure-activity studies on amphetamine analogs using drug discrimination methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoamine Oxidase Inhibitor Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. fda.gov [fda.gov]

- 14. ICH-harmonised guidances on genotoxicity testing of pharmaceuticals: evolution, reasoning and impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. database.ich.org [database.ich.org]

- 19. fda.gov [fda.gov]

- 20. fda.gov [fda.gov]

The Structure-Activity Relationship of 1-(Pyridin-4-yl)propan-2-amine Analogs: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Promising Scaffold for Monoamine Transporter Modulation

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 1-(pyridin-4-yl)propan-2-amine and its analogs. This class of compounds, as bioisosteric replacements for phenylalkylamines like amphetamine, holds significant potential for modulating monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of novel therapeutics targeting a range of neurological and psychiatric disorders.

Core Structure and Rationale for Investigation

The core structure of this compound is an analog of amphetamine where the phenyl ring is replaced by a pyridine ring. This substitution, known as bioisosteric replacement, is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound.[1] The introduction of the nitrogen atom in the aromatic ring can alter key parameters such as polarity, hydrogen bonding capacity, and metabolic stability, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship at Monoamine Transporters

The primary biological targets for this compound and its analogs are the monoamine transporters. These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby regulating neurotransmission.[2] Inhibition of these transporters can lead to increased synaptic concentrations of these neurotransmitters, which is the mechanism of action for many antidepressant and psychostimulant drugs.[2]

The SAR for this class of compounds is complex, with modifications at several key positions influencing their affinity and selectivity for DAT, NET, and SERT.

Modifications of the Pyridine Ring

The position of the nitrogen atom within the pyridine ring and the nature of substituents on the ring are critical determinants of activity. The replacement of a phenyl ring with a pyridine ring can introduce a hydrogen bond acceptor, which may lead to enhanced binding affinity at the target protein.

Modifications of the Propylamine Side Chain

Alterations to the propan-2-amine side chain, such as N-alkylation, can significantly impact potency and selectivity. Studies on related 4-substituted amphetamine analogs have shown that increasing the length of the N-alkyl substituent generally leads to a decrease in potency at DAT and NET.[3][4]

Quantitative Structure-Activity Relationship (QSAR)

While a comprehensive QSAR study specifically for a series of this compound analogs is not yet publicly available in the form of a complete data table, the principles derived from related compound classes can be applied. For instance, in substituted cathinones, the size and electronic properties of substituents on the aromatic ring have been shown to correlate with their potency and selectivity for the different monoamine transporters.[5]

Experimental Protocols for In Vitro Evaluation

To determine the potency and selectivity of this compound analogs, standardized in vitro assays are employed. The most common methods are radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assays

These assays measure the affinity of a test compound for a specific transporter by quantifying its ability to displace a known radiolabeled ligand.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining transporter binding affinity.

Detailed Protocol:

-

Membrane Preparation:

-

Cells (e.g., HEK293) stably expressing the human dopamine, norepinephrine, or serotonin transporter are cultured.

-

The cells are harvested and homogenized in a suitable buffer.

-

The cell lysate is subjected to centrifugation to pellet the membranes containing the transporters. The membrane pellet is washed and resuspended in assay buffer.

-

-

Competitive Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) is incubated with the prepared membranes.

-

A range of concentrations of the test compound (this compound analog) is added to compete with the radioligand for binding to the transporter.

-

The mixture is incubated to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

-

Monoamine Uptake Inhibition Assays

These functional assays measure the ability of a test compound to inhibit the transport of a radiolabeled monoamine substrate into cells expressing the respective transporter.

Experimental Workflow for Uptake Inhibition Assay

Caption: Workflow for assessing monoamine uptake inhibition.

Detailed Protocol:

-

Cell Culture: Cells expressing the transporter of interest are seeded into multi-well plates and grown to confluence.

-

Pre-incubation: The cells are washed and then pre-incubated with varying concentrations of the test compound.

-

Uptake Initiation: A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake process.

-

Termination: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of the substrate uptake (IC50) is determined by non-linear regression analysis.

Signaling Pathways and Mechanism of Action

The interaction of this compound analogs with monoamine transporters directly impacts synaptic neurotransmission. By blocking the reuptake of dopamine, norepinephrine, and/or serotonin, these compounds increase the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced postsynaptic receptor activation.

Simplified Monoamine Neurotransmission Pathway

Caption: Inhibition of monoamine reuptake by test compounds.

Future Directions and Conclusion

The systematic exploration of the SAR of this compound analogs is a promising avenue for the discovery of novel modulators of monoamine transporters. Further research should focus on the synthesis and pharmacological evaluation of a diverse library of these compounds to generate comprehensive quantitative data. This will enable the development of robust QSAR models to guide the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties for the treatment of various CNS disorders. The detailed experimental protocols provided herein offer a standardized framework for the in vitro characterization of these promising compounds.

References

- 1. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]

- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of 1-(Pyridin-4-yl)propan-2-amine and Structural Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro biological activity of 1-(Pyridin-4-yl)propan-2-amine is limited in publicly available literature. This guide provides a comprehensive overview of the activities of structurally related aminopyridine and aminopyrimidine derivatives to serve as a predictive resource and a methodological framework for future research. The presented data and pathways are representative of this class of compounds and should be considered as a starting point for the investigation of this compound.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its ability to form hydrogen bonds, its water solubility, and its bioisosteric relationship with other chemical moieties make it a valuable component in drug design.[1] Aminopyridine and its derivatives have demonstrated a wide spectrum of biological activities, including kinase inhibition and modulation of neurotransmission.[3][4][5] This technical guide collates the available in vitro data for analogs of this compound, focusing on their potential as kinase inhibitors and modulators of synaptic transmission. Detailed experimental protocols and visual representations of key signaling pathways are provided to facilitate further research and drug development efforts.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities of various aminopyridine and aminopyrimidine derivatives against key protein kinases, as well as their antiproliferative effects on cancer cell lines.

Table 1: Kinase Inhibitory Activity of Aminopyridine and Aminopyrimidine Derivatives

| Compound Class | Target Kinase | IC50 / Ki (nM) | Notes |

| (4-Pyrazolyl)-2-aminopyrimidines | CDK2 | 0.29 | Highly potent and selective inhibitor.[6] |

| Aminopyridine-based Derivatives | CDK9 | 88.4 | Dual CDK9/HDAC1 inhibitor.[3] |

| Aminopyridine-based Derivatives | HDAC1 | 168.9 | Dual CDK9/HDAC1 inhibitor.[3] |

| Pyrazolopyridine Analogs | CDK2/cyclin A2 | 240 - 4450 | A series of new pyridine derivatives were synthesized and evaluated.[7] |

| Pyrazolo[1,5-a]pyrimidine-7-amine | GSK3β | 40 | Competitive inhibitor.[8] |

| Thienopyrimidine Derivatives | GSK3β | 10200 | Moderate inhibitor. |

| AT7519 (Aminopyridine derivative) | CDK1 | 190 | Pan-CDK inhibitor.[9] |

| AT7519 (Aminopyridine derivative) | CDK2 | 44 | Pan-CDK inhibitor.[9] |

| AT7519 (Aminopyridine derivative) | CDK4 | 67 | Pan-CDK inhibitor.[9] |

| AT7519 (Aminopyridine derivative) | CDK5 | 18 | Pan-CDK inhibitor.[9] |

| AT7519 (Aminopyridine derivative) | CDK9 | < 10 | Pan-CDK inhibitor.[9] |

Table 2: Antiproliferative Activity of Aminopyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Notes |

| 4-Aminopyridine | MCF-7 (Breast Cancer) | 4000 | Also evaluated in combination with Paclitaxel.[10] |

| 3-aminoimidazo[1,2-α]pyridine derivative | MCF-7 (Breast Cancer) | 14.81 | Novel synthesized compound.[11] |

| 3-aminoimidazo[1,2-α]pyridine derivative | HT-29 (Colon Cancer) | > 50 | Shows some selectivity.[11] |

| 3-aminoimidazo[1,2-α]pyridine derivative | B16F10 (Melanoma) | 21.36 | Active against melanoma cells.[11] |

| 7-thienylpyrido[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | 1.59 | CDK6 inhibitor.[12] |

| 7-thienylpyrido[2,3-d]pyrimidine | PC-3 (Prostate Cancer) | 0.01 | Potent activity against prostate cancer cells.[12] |

| 7-thienylpyrido[2,3-d]pyrimidine | A-549 (Lung Cancer) | 2.48 | Active against lung cancer cells.[12] |

Signaling Pathways and Mechanisms of Action

Aminopyridine derivatives have been shown to modulate key signaling pathways involved in cell cycle regulation and neurotransmission.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[13][14] Aminopyridine-containing compounds can act as ATP-competitive inhibitors of CDKs, preventing the phosphorylation of key substrates like the Retinoblastoma protein (Rb).[9] This inhibition leads to cell cycle arrest, typically at the G1/S transition, and can induce apoptosis.[3][14]

Caption: CDK/Rb signaling pathway and inhibition by aminopyridine analogs.

Synaptic Transmission Modulation

Certain aminopyridines, such as 4-aminopyridine, are known to enhance synaptic and neuromuscular transmission.[15][16][17] While traditionally viewed as blockers of voltage-gated potassium (Kv) channels, recent evidence suggests they can also directly stimulate high voltage-activated calcium channels (HVACCs).[15] This leads to increased calcium influx into the presynaptic terminal, thereby enhancing neurotransmitter release.[15][18]

Caption: Modulation of synaptic transmission by aminopyridine analogs.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the biological activity of novel compounds. Below are representative protocols for in vitro kinase inhibition assays.

In Vitro CDK2/Cyclin A Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for measuring the inhibition of CDK2 activity using a radiometric assay.[19]

Materials and Reagents:

-

Recombinant human CDK2/Cyclin A enzyme

-

Histone H1 protein (substrate)

-

Test compound (e.g., this compound)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in the kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound solution, and the CDK2/Cyclin A enzyme.

-

Substrate Addition: Add the Histone H1 substrate to each well.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding the stop solution.

-

Detection: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro GSK3β Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a luminescence-based assay to measure GSK3β inhibition, which quantifies the amount of ADP produced.[1][20]

Materials and Reagents:

-

Recombinant human GSK3β enzyme

-

GSK3 substrate peptide

-

Test compound

-

ATP

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Create a serial dilution of the test compound in DMSO and then in the kinase reaction buffer.

-

Reaction Setup: To the wells of a white, opaque plate, add the test compound and the recombinant GSK3β enzyme.

-

Initiation of Reaction: Add a mixture of the GSK3 substrate peptide and ATP to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Detection: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the data in a dose-response curve.

Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

While direct experimental evidence for the in vitro biological activity of this compound is not extensively documented, the data from structurally related aminopyridine and aminopyrimidine analogs strongly suggest potential activity as kinase inhibitors and modulators of synaptic transmission. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a robust framework for initiating and guiding further investigation into the therapeutic potential of this compound and its derivatives. Researchers are encouraged to utilize these methodologies to elucidate the specific biological profile of this compound.

References

- 1. promega.com [promega.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 5. figshare.com [figshare.com]

- 6. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 15. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enhancement of synaptic transmission by 4-aminopyridine in hippocampal slices of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of 4-aminopyridine on synaptic transmission in the cat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

The Synthesis of 1-(Pyridin-4-yl)propan-2-amine Derivatives and Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(Pyridin-4-yl)propan-2-amine and its derivatives and analogs. It includes detailed experimental protocols for key synthetic routes, a summary of quantitative data, and visualizations of relevant synthetic pathways and potential biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug discovery.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The this compound core, an analog of amphetamine, presents a particularly interesting structural motif. Its derivatives have the potential to interact with various biological targets, including enzymes and receptors within the central nervous system and other tissues. This guide will focus on the primary synthetic methodologies for accessing this core structure and its analogs, with a particular emphasis on the Leuckart reaction and other reductive amination strategies.

Synthetic Routes to this compound

The most direct and widely applicable method for the synthesis of this compound is the reductive amination of the corresponding ketone, 1-(pyridin-4-yl)propan-2-one. The Leuckart reaction and its modifications are particularly well-suited for this transformation on a laboratory and potentially industrial scale.

Leuckart Reaction

The Leuckart reaction utilizes ammonium formate or formamide as both the aminating and reducing agent.[1][2] The reaction proceeds through the in-situ formation of an imine intermediate from the ketone, which is then reduced to the primary amine.[2]

General Reaction Scheme:

A key advantage of the Leuckart reaction is its operational simplicity, often being a one-pot synthesis.[3] However, it typically requires high reaction temperatures.[2]

This protocol is adapted from general procedures for the synthesis of amphetamine analogs.[4]

Materials:

-

1-(pyridin-4-yl)propan-2-one

-

Ammonium formate

-

Hydrochloric acid (10%)

-

Sodium hydroxide solution (20%)

-

Trichloroethylene (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

-

Enamel or glass reaction vessel with reflux condenser and heating mantle

Procedure:

-

In a suitable reaction vessel, melt ammonium formate by heating to 130-150 °C.

-

Once the ammonium formate is molten, increase the temperature to 170-175 °C.

-

Slowly add 1-(pyridin-4-yl)propan-2-one dropwise to the molten ammonium formate. A molar ratio of approximately 1:1.2 (ketone:ammonium formate) is recommended to ensure complete conversion of the ketone.[4]

-

Maintain the reaction mixture at 170-175 °C for 3-4 hours. The evaporated reactants should be condensed and returned to the reaction mixture.

-

After the reaction is complete, cool the mixture to approximately 40 °C.

-

Neutralize the reaction mixture by the slow addition of 10% hydrochloric acid.

-

Heat the neutralized mixture and reflux for an additional 3-4 hours to hydrolyze any formamide intermediates.

-

Cool the solution to 40 °C and make it alkaline (pH ~11) by adding 20% sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with trichloroethylene (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Alternative Reductive Amination Methods

While the Leuckart reaction is effective, other reductive amination methods can also be employed, potentially offering milder reaction conditions. These typically involve a two-step process where the imine is formed first and then reduced, or a one-pot reaction with a separate reducing agent.

Common Reducing Agents for Reductive Amination:

-

Sodium borohydride (NaBH₄)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Catalytic hydrogenation (e.g., H₂/Pd-C)

Synthesis of Analogs

The synthesis of analogs of this compound can be achieved by modifying the starting materials.

-

Substitution on the Pyridine Ring: Starting with substituted 4-pyridinecarboxaldehydes or 4-acetylpyridines allows for the introduction of various functional groups on the pyridine ring.

-

Variation of the Propylamine Chain: Using different ketones or aldehydes as starting materials will result in analogs with modified alkyl chains. For example, starting with a different phenylacetone analog will produce a different amphetamine-like structure.[5]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the synthesis of this compound via the Leuckart reaction, based on analogous amphetamine syntheses.

| Parameter | Value | Reference |

| Starting Material | 1-(pyridin-4-yl)propan-2-one | - |

| Reagent | Ammonium formate | [4] |

| Molar Ratio (Ketone:Reagent) | 1 : 1.2 | [4] |

| Reaction Temperature | 170-175 °C | [4] |

| Reaction Time | 3-4 hours | [4] |

| Hydrolysis | 10% HCl, reflux 3-4 hours | [4] |

| Typical Yield | 60-80% (unoptimized) | General observation from similar reactions |

Potential Biological Activity and Signaling Pathways

Derivatives of this compound are of significant interest in drug discovery due to their structural similarity to known psychoactive compounds and their potential to interact with a variety of biological targets. Pyridine-based compounds have been identified as inhibitors of several enzyme classes.[6][7][8]

Potential Enzyme Inhibition

-

Kinases: Pyridine analogs have been shown to inhibit protein kinases such as Rho-associated kinase (ROCK) and Protein Kinase B (Akt), which are involved in cell signaling pathways regulating cell growth, proliferation, and survival.[6] The PI3K/Akt signaling pathway is a key regulator of cell metabolism and survival and is a common target in cancer therapy.[9]

-

Prolyl 4-Hydroxylase: Certain pyridine derivatives act as inhibitors of prolyl 4-hydroxylase, an enzyme crucial for collagen synthesis.[7]

-

Carbonic Anhydrase: Substituted pyridine-3-sulfonamides are known inhibitors of carbonic anhydrase, an enzyme involved in pH regulation and various physiological processes.[8]

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, a potential target for this compound derivatives.

Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition.

Experimental Workflow for Activity Assessment

To evaluate the biological activity of newly synthesized this compound derivatives, a structured experimental workflow is essential. The following diagram outlines a general workflow for assessing enzyme inhibitory activity.

Caption: General experimental workflow for assessing enzyme inhibitory activity.

This workflow provides a systematic approach, starting from the synthesis and purification of the compounds, followed by a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action, culminating in in vivo studies for promising candidates.

Conclusion

This technical guide has outlined the primary synthetic routes for this compound and its analogs, with a detailed protocol for the Leuckart reaction. The potential for these compounds to act as modulators of key biological pathways, particularly as enzyme inhibitors, has been discussed. The provided diagrams for the PI3K/Akt signaling pathway and a general experimental workflow offer a visual framework for understanding the biological context and for planning future research. This guide serves as a foundational resource for scientists and researchers aiming to explore the chemical and biological space of these promising pyridine derivatives.

References

- 1. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. CN107011177A - The preparation method of amphetamine - Google Patents [patents.google.com]

- 5. Client Challenge [breakingbad.fandom.com]

- 6. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Spectroscopic Analysis of 1-(Pyridin-4-yl)propan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic profile of 1-(Pyridin-4-yl)propan-2-amine, a key intermediate in pharmaceutical synthesis. A comprehensive understanding of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is crucial for quality control, reaction monitoring, and drug development processes. This document outlines the predicted spectral data, detailed experimental protocols, and logical workflows for the structural elucidation of this compound.

Please note: As direct experimental spectra for this specific compound are not universally published, the data presented herein are predicted based on established principles of spectroscopy and data from analogous structures.

Molecular Structure

This compound possesses a chiral center at the second carbon of the propyl chain. The structure consists of a pyridine ring linked at the 4-position to a propan-2-amine moiety. This combination of an aromatic heterocycle and a primary aliphatic amine dictates its characteristic spectroscopic features.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The predicted ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to each unique proton and carbon environment.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the aliphatic chain protons, and the amine protons. The integration of these signals should correspond to the number of protons in each environment.[2]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display signals for the two distinct carbons of the pyridine ring and the three carbons of the propyl-amine side chain. The carbon attached to the nitrogen will be shifted downfield.

Summary of Predicted NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine H-2, H-6 | ~8.5 | Doublet (d) | 2H | 150 |

| Pyridine H-3, H-5 | ~7.2 | Doublet (d) | 2H | 124 |

| Pyridine C-4 | - | - | - | 148 |

| CH₂ (Benzylic) | ~2.7 | Doublet (d) | 2H | 45 |

| CH (Methine) | ~3.1 | Sextet | 1H | 48 |

| CH₃ (Methyl) | ~1.1 | Doublet (d) | 3H | 23 |

| NH₂ (Amine) | ~1.5 (variable) | Broad Singlet (br s) | 2H | - |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer : Filter the solution into a clean 5 mm NMR tube.

-

Acquisition : Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra using standard acquisition parameters. For a more detailed analysis, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon connectivities.[1]

Caption: Logical workflow for NMR-based structure elucidation.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Predicted IR Absorption Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aliphatic chain, and C=C and C=N bonds of the aromatic pyridine ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400-3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (R-NH₂) | Medium (two bands) |

| 3100-3000 | C-H Stretch (sp²) | Aromatic (Pyridine) | Medium |

| 2960-2850 | C-H Stretch (sp³) | Aliphatic (CH, CH₂, CH₃) | Strong |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine | Medium |

| 1600, 1500 | C=C and C=N Stretch | Aromatic Ring | Medium-Strong |

| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium-Weak |

| 910-665 | N-H Wag | Primary/Secondary Amine | Strong, Broad |

References for IR data interpretation.[5][6][7]

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound:

-

Sample Preparation : Place one to two drops of the pure liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).[8]

-

Assembly : Place a second salt plate on top to create a thin liquid film.

-

Acquisition : Place the "sandwich" assembly in the sample holder of the FT-IR spectrometer.

-

Analysis : Acquire the spectrum. The resulting plot will show percent transmittance versus wavenumber (cm⁻¹).

For solid samples, the thin solid film or KBr pellet method can be used.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.[10]

Predicted Mass Spectrum and Fragmentation

This compound has a molecular formula of C₈H₁₂N₂ and a monoisotopic mass of approximately 136.10 Da.

-

Molecular Ion (M⁺˙) : According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Therefore, the molecular ion peak is expected at m/z = 136 .[11]

-

Major Fragmentation Pathways :

-

Alpha-Cleavage : The most common fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a methyl radical (•CH₃) to form a stable iminium ion.[12]

-

[M - CH₃]⁺ = 136 - 15 = m/z 121

-

-

Benzylic-like Cleavage : Cleavage of the bond between the CH₂ group and the CH(NH₂)CH₃ group is also highly probable due to the stability of the resulting pyridinylmethyl cation (tropylium-like ion is not possible here, but the pyridinylmethyl cation is still relatively stable).

-

Loss of •CH(NH₂)CH₃ radical leads to a fragment at m/z 92 .

-

The other fragment, [CH(NH₂)CH₃]⁺, would appear at m/z 44 , which is often a base peak for secondary amines.

-

-

Summary of Predicted Mass Spectrometry Data

| m/z Value | Proposed Fragment | Notes |

| 136 | [C₈H₁₂N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 121 | [M - CH₃]⁺ | Loss of a methyl radical via alpha-cleavage |

| 92 | [C₅H₄N-CH₂]⁺ | Benzylic-like cleavage |

| 44 | [CH(NH₂)CH₃]⁺ | Alpha-cleavage, often the base peak |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[13]

-

Ionization : Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization method that induces fragmentation.[14] Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.[15]

-

Analysis : The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection : The detector records the abundance of each ion, generating the mass spectrum.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The predicted data in this guide, including ¹H and ¹³C NMR chemical shifts, key IR absorption frequencies, and major mass spectral fragments, serve as a valuable reference for researchers in the pharmaceutical and chemical industries. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for reliable analysis.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. amherst.edu [amherst.edu]

- 5. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. webassign.net [webassign.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. fiveable.me [fiveable.me]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the X-ray Crystallography of 1-(Pyridin-4-yl)propan-2-amine

Introduction

1-(Pyridin-4-yl)propan-2-amine is a chiral amine featuring a pyridine ring, a common scaffold in medicinal chemistry and drug discovery. Understanding its three-dimensional structure is crucial for elucidating its biological activity and for the rational design of new therapeutic agents. X-ray crystallography is a powerful technique for determining the precise atomic arrangement of a crystalline solid, providing detailed insights into molecular conformation, intermolecular interactions, and packing in the solid state.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of X-ray crystallography as it would be applied to this compound. It covers the general experimental workflow, from synthesis and crystallization to data collection and structure refinement, and presents hypothetical crystallographic data to illustrate the expected outcomes of such an analysis.

Experimental Protocols

The determination of the crystal structure of this compound would involve the following key steps:

1. Synthesis and Purification:

-

Synthesis: this compound can be synthesized through various organic chemistry routes, for instance, by reductive amination of 1-(pyridin-4-yl)propan-2-one.

-

Purification: The synthesized compound must be purified to a high degree (>98%) to ensure the growth of high-quality single crystals. Common purification techniques include column chromatography, recrystallization, and distillation. The purity can be assessed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

2. Crystallization:

The goal of crystallization is to obtain single crystals of sufficient size and quality for X-ray diffraction analysis. This is often the most challenging step in X-ray crystallography.[1] A variety of techniques can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant. The slow diffusion of the precipitant vapor into the solution induces crystallization. This can be done in either a hanging drop or sitting drop setup.

-

Cooling: A saturated solution of the compound is slowly cooled to decrease its solubility and promote crystal growth.

A screening of different solvents, concentrations, temperatures, and crystallization techniques is typically necessary to find the optimal conditions for growing diffraction-quality crystals.

3. X-ray Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.[1]

-

The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize radiation damage from the X-rays.

-

The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[1] Modern diffractometers use sensitive detectors such as CCD or CMOS detectors.

4. Structure Solution and Refinement:

-

Data Processing: The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. This step also involves determining the unit cell parameters and the space group of the crystal.

-

Structure Solution: The initial atomic model of the molecule is determined from the processed diffraction data. For small molecules, direct methods are commonly used to solve the phase problem.

-

Structure Refinement: The initial model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the R-factor, a measure of the agreement between the model and the data.

Hypothetical Crystallographic Data

As the specific crystallographic data for this compound is not publicly available, the following tables present hypothetical yet realistic data that one might expect to obtain from a successful X-ray crystallographic analysis of this compound.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Hypothetical Value |

| Empirical formula | C₈H₁₂N₂ |

| Formula weight | 136.19 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5(1) Å, b = 12.3(2) Å, c = 9.8(1) Å |

| α = 90°, β = 105.2(1)°, γ = 90° | |

| Volume | 995(3) ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.215 Mg/m³ |

| Absorption coefficient | 0.075 mm⁻¹ |

| F(000) | 296 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 5120 |

| Independent reflections | 2280 [R(int) = 0.035] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2280 / 0 / 120 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.115 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles (Hypothetical)

| Bond/Angle | Length (Å) / Angle (°) |

| C1-C2 | 1.52(1) |

| C2-N1 | 1.47(1) |

| C2-C3 | 1.51(1) |

| C4-C5 | 1.39(1) |

| C5-N2 | 1.34(1) |

| N2-C6 | 1.34(1) |

| C1-C2-N1 | 110.5(8) |

| C1-C2-C3 | 112.1(7) |

| N1-C2-C3 | 109.8(8) |

| C5-N2-C6 | 117.2(7) |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for X-ray crystallography.

Conclusion

References

Identifying Biological Targets of 1-(Pyridin-4-yl)propan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of 1-(Pyridin-4-yl)propan-2-amine, a structural analog of amphetamine. Due to a lack of direct experimental data for this specific compound in publicly available literature, this guide synthesizes information from studies on structurally related phenethylamines, amphetamines, and their heterocyclic analogs. The primary predicted biological targets are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This document outlines the inferred mechanisms of action, summarizes potential quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of key signaling pathways and experimental workflows. This guide serves as a foundational resource for researchers initiating studies on the pharmacological profile of this compound and similar compounds.

Introduction

This compound is a synthetic compound belonging to the phenethylamine class. Its structure is analogous to amphetamine, with the phenyl group replaced by a pyridin-4-yl moiety. This structural similarity strongly suggests that its pharmacological activity is mediated by interactions with the monoamine neurotransmitter systems in the central nervous system. The primary mechanism of action for amphetamine and its analogs involves the inhibition of monoamine transporters and/or acting as a substrate for these transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.[1][2] These neurotransmitters play crucial roles in regulating mood, attention, and reward pathways.

The introduction of the nitrogen atom in the aromatic ring, as in this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity, selectivity for different transporters, and metabolic stability. Understanding these potential interactions is critical for the development of novel therapeutics and for assessing the pharmacological profile of new psychoactive substances.

Predicted Biological Targets and Mechanism of Action

Based on the extensive literature on amphetamine and its analogs, the primary biological targets of this compound are predicted to be the presynaptic monoamine transporters:

-

Dopamine Transporter (DAT): Responsible for the reuptake of dopamine from the synaptic cleft.

-

Norepinephrine Transporter (NET): Responsible for the reuptake of norepinephrine.

-

Serotonin Transporter (SERT): Responsible for the reuptake of serotonin.

The interaction with these transporters can occur through two main mechanisms:

-

Transporter Inhibition (Blockade): The compound binds to the transporter protein, preventing the reuptake of the endogenous neurotransmitter. This leads to an accumulation of the neurotransmitter in the synapse, enhancing its signaling.

-

Substrate-Mediated Release (Releasing Agent): The compound is transported into the presynaptic neuron by the monoamine transporter. Once inside, it disrupts the vesicular storage of neurotransmitters via interaction with the vesicular monoamine transporter 2 (VMAT2) and can induce reverse transport (efflux) of the neurotransmitter from the neuron into the synaptic cleft through the monoamine transporter.[1]

The selectivity of this compound for DAT, NET, and SERT will determine its specific pharmacological profile, influencing whether it acts primarily as a stimulant, an entactogen, or has a mixed activity profile.

Quantitative Data (Inferred)

While specific experimental data for this compound is not available, the following tables summarize the expected range of in vitro activities based on data for amphetamine and its heterocyclic analogs. These values are for illustrative purposes and would need to be determined experimentally for the specific compound.

Table 1: Predicted In Vitro Binding Affinities (Ki, nM) at Monoamine Transporters

| Compound Class | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| Amphetamine Analogs | 10 - 500 | 5 - 200 | 500 - 10000 |

| Pyridinylalkylamine Analogs | Potentially Moderate to High | Potentially High | Potentially Low to Moderate |

Table 2: Predicted In Vitro Functional Activity (IC50, nM) for Monoamine Uptake Inhibition

| Compound Class | Dopamine Uptake Inhibition | Norepinephrine Uptake Inhibition | Serotonin Uptake Inhibition |

| Amphetamine Analogs | 20 - 1000 | 10 - 500 | 1000 - 20000 |

| Pyridinylalkylamine Analogs | Expected | Expected | Expected |

Key Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the interaction of compounds like this compound with monoamine transporters.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human dopamine, norepinephrine, or serotonin transporter.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used.

-

Radioligand: A specific radioligand for each transporter is used (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound).

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

Objective: To measure the functional potency (IC50) of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into synaptosomes.

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

-

Assay Buffer: A Krebs-Ringer-HEPES buffer is typically used.

-

Radiolabeled Neurotransmitter: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin is used as the substrate.

-

Inhibition Assay: Synaptosomes are pre-incubated with various concentrations of the test compound.

-